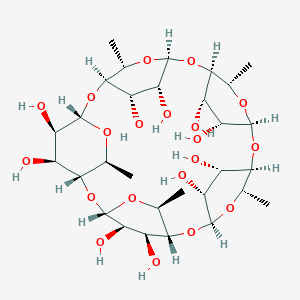![molecular formula C10H11F3N2S B068643 S-Ethyl-N-[4-(trifluoromethyl)phenyl]isothiourea CAS No. 163490-40-2](/img/structure/B68643.png)
S-Ethyl-N-[4-(trifluoromethyl)phenyl]isothiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-Ethyl-N-[4-(trifluoromethyl)phenyl]isothiourea, also known as A-438079, is a selective antagonist of P2X7 receptors. P2X7 receptors are a type of ionotropic purinergic receptor that are expressed in various tissues, including the central nervous system, immune system, and bones. P2X7 receptors are involved in several physiological processes, including inflammation, pain, and cell death. The use of S-Ethyl-N-[4-(trifluoromethyl)phenyl]isothiourea has been studied extensively in scientific research for its potential therapeutic applications.
Mecanismo De Acción
S-Ethyl-N-[4-(trifluoromethyl)phenyl]isothiourea acts as a selective antagonist of P2X7 receptors, which are involved in the release of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), and the induction of cell death. By blocking P2X7 receptors, S-Ethyl-N-[4-(trifluoromethyl)phenyl]isothiourea can reduce inflammation and cell death in various tissues.
Efectos Bioquímicos Y Fisiológicos
S-Ethyl-N-[4-(trifluoromethyl)phenyl]isothiourea has been shown to have several biochemical and physiological effects in scientific research. It can reduce the release of pro-inflammatory cytokines, such as IL-1β, and inhibit the formation of inflammasomes, which are involved in the activation of the immune system. It can also reduce the activation of microglia, which are immune cells in the central nervous system that are involved in inflammation and pain. In addition, S-Ethyl-N-[4-(trifluoromethyl)phenyl]isothiourea has been shown to have anti-tumor effects in several types of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using S-Ethyl-N-[4-(trifluoromethyl)phenyl]isothiourea in lab experiments is its selectivity for P2X7 receptors, which allows for specific targeting of these receptors without affecting other purinergic receptors. However, one limitation is that it may not be effective in all types of cells or tissues, and its effects may vary depending on the experimental conditions.
Direcciones Futuras
There are several future directions for the use of S-Ethyl-N-[4-(trifluoromethyl)phenyl]isothiourea in scientific research. One direction is to investigate its potential therapeutic applications in other diseases, such as autoimmune diseases and neurodegenerative disorders. Another direction is to study its effects on other types of cells, such as endothelial cells and epithelial cells, which are involved in inflammation and pain. In addition, further research is needed to optimize the synthesis and purification of S-Ethyl-N-[4-(trifluoromethyl)phenyl]isothiourea to improve its efficacy and reduce its toxicity.
Métodos De Síntesis
S-Ethyl-N-[4-(trifluoromethyl)phenyl]isothiourea can be synthesized using a multi-step process, which involves the reaction of ethyl isothiocyanate with 4-(trifluoromethyl)aniline in the presence of a base, followed by the addition of an acid to form the final product. The purity of the product can be improved using column chromatography.
Aplicaciones Científicas De Investigación
S-Ethyl-N-[4-(trifluoromethyl)phenyl]isothiourea has been used in scientific research to investigate the role of P2X7 receptors in various physiological processes. It has been shown to have potential therapeutic applications in several diseases, including chronic pain, inflammation, and cancer.
Propiedades
Número CAS |
163490-40-2 |
|---|---|
Nombre del producto |
S-Ethyl-N-[4-(trifluoromethyl)phenyl]isothiourea |
Fórmula molecular |
C10H11F3N2S |
Peso molecular |
248.27 g/mol |
Nombre IUPAC |
ethyl N'-[4-(trifluoromethyl)phenyl]carbamimidothioate |
InChI |
InChI=1S/C10H11F3N2S/c1-2-16-9(14)15-8-5-3-7(4-6-8)10(11,12)13/h3-6H,2H2,1H3,(H2,14,15) |
Clave InChI |
LCMOXIFARISMOH-UHFFFAOYSA-N |
SMILES |
CCSC(=NC1=CC=C(C=C1)C(F)(F)F)N |
SMILES canónico |
CCSC(=NC1=CC=C(C=C1)C(F)(F)F)N |
Otros números CAS |
163490-40-2 |
Sinónimos |
S-ethyl N-(4-(trifluoromethyl)phenyl)isothiourea S-ethyl N-(4-(trifluoromethyl)phenyl)isothiourea monohydrochloride S-ethyl TFMP-isothiourea S-ethyl-N-(4-(trifluoromethyl)phenyl)isothiourea TFMPITU |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



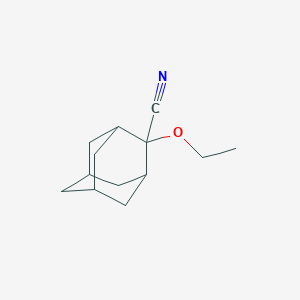
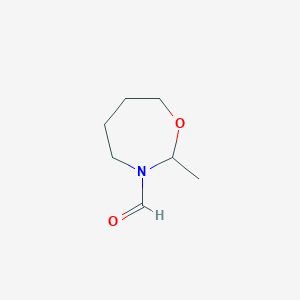
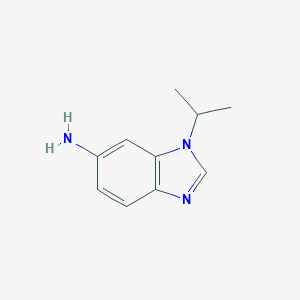
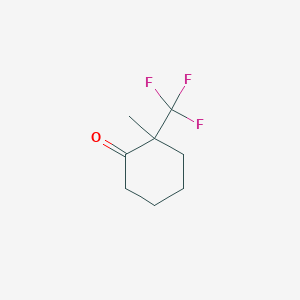
![4-Bromo-6-(trifluoromethyl)-1h-benzo[d]imidazole](/img/structure/B68582.png)
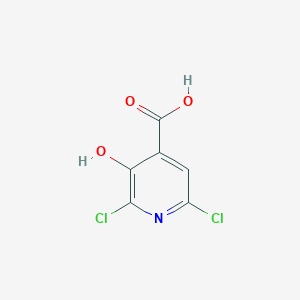
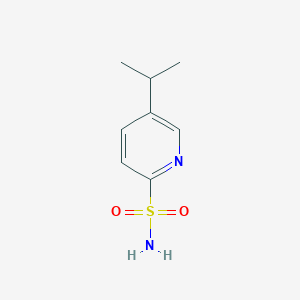
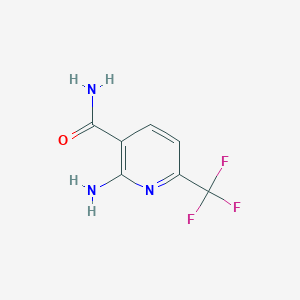
![(15S,18S)-2,9-Dihydroxy-15-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-18-methoxy-6-methyl-17,21-dioxa-6-azahexacyclo[11.10.0.03,11.04,8.015,22.018,22]tricosa-1(13),2,4(8),9,11-pentaene-7,14,20,23-tetrone](/img/structure/B68589.png)
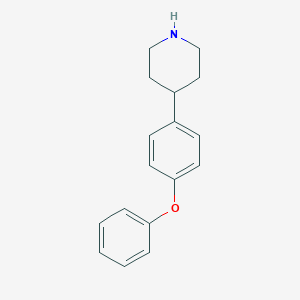
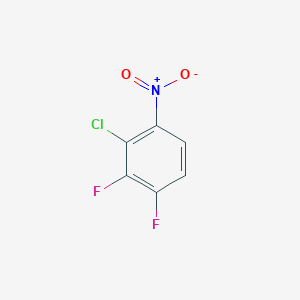
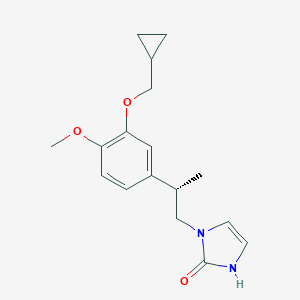
![5,7-Bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B68596.png)
